Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-
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Overview
Description
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This specific compound features a piperazine ring substituted with a phenyl group, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- typically involves the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form 2-bromo-N-(substituted-phenyl)acetamides. These intermediates are then reacted with phenyl piperazine in a polar aprotic medium to achieve the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- involves its interaction with specific molecular targets. The piperazine ring enhances its bioactivity and positive interaction with macromolecules. This interaction can modulate various biological pathways, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- α-(4-Benzylpiperazinyl)acetophenone hydrobromide
- N-Benzoylmethyl-N′-benzylpiperazine hydrobromide
Uniqueness
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- stands out due to its unique structure, which combines a benzanilide framework with a phenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
36245-29-1 |
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Molecular Formula |
C19H24N4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-(4-phenylpiperazin-1-yl)ethylamino]benzamide |
InChI |
InChI=1S/C19H24N4O/c20-19(24)17-8-4-5-9-18(17)21-10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9,21H,10-15H2,(H2,20,24) |
InChI Key |
ZONCXYHFFPIZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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